N-(2-chlorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
N-(2-chlorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a synthetic organic compound that belongs to the class of thienopyrimidines
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S/c1-11(2)9-22-17(24)16-14(7-8-26-16)21(18(22)25)10-15(23)20-13-6-4-3-5-12(13)19/h3-8,11H,9-10H2,1-2H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUAXHRKPKZAFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Cyclization
The thieno[3,2-d]pyrimidine core is typically constructed from 2-aminothiophene-3-carboxylate derivatives. As demonstrated in analogous syntheses, cyclization with urea or thiourea derivatives under basic conditions yields the pyrimidinone ring.
Procedure :
- 2-Amino-3-ethoxycarbonyl-4,5-dimethylthiophene (1.0 equiv) is reacted with 2-methylpropyl isocyanate (1.2 equiv) in anhydrous tetrahydrofuran (THF) under reflux for 12 hours.
- The intermediate urea derivative undergoes cyclization in the presence of alcoholic KOH (2.0 equiv) at 80°C for 6 hours, forming the thieno[3,2-d]pyrimidine-2,4-dione core.
- The product is purified via recrystallization from ethanol, yielding 3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione as a white crystalline solid (Yield: 72%).
Key Reaction Mechanism :
- Nucleophilic attack of the thiophene amine on the isocyanate carbonyl.
- Base-mediated cyclization eliminates ethanol, forming the pyrimidinone ring.
Synthesis of 2-Bromo-N-(2-Chlorophenyl)Acetamide
Amination of 2-Chloroaniline
The acetamide side chain is prepared via amidation of 2-chloroaniline with bromoacetyl bromide, following methodologies from.
Procedure :
- 2-Chloroaniline (1.0 equiv) is dissolved in dichloromethane (DCM) and cooled to 0°C.
- Bromoacetyl bromide (1.1 equiv) is added dropwise under stirring, followed by saturated K₂CO₃ (2.0 equiv) to neutralize HBr.
- The reaction is stirred at room temperature for 3 hours, after which the organic layer is separated, washed with water, and concentrated under reduced pressure.
- The crude product, 2-bromo-N-(2-chlorophenyl)acetamide , is recrystallized from n-hexane/ethyl acetate (Yield: 85%).
Analytical Data :
- 1H NMR (CDCl₃): δ 8.21 (s, 1H, NH), 7.52–7.48 (m, 2H, Ar-H), 7.38–7.34 (m, 2H, Ar-H), 3.92 (s, 2H, CH₂Br).
Alkylation of Thienopyrimidinone N1 Position
Nucleophilic Substitution
The N1 nitrogen of the thienopyrimidinone core is alkylated with the bromoacetamide intermediate under basic conditions, as reported in.
Procedure :
- 3-(2-Methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (1.0 equiv) is dissolved in dry DMF under nitrogen.
- NaH (1.2 equiv, 60% dispersion in oil) is added at 0°C, and the mixture is stirred for 30 minutes to deprotonate the N1 position.
- 2-Bromo-N-(2-chlorophenyl)acetamide (1.1 equiv) is added portionwise, and the reaction is heated to 60°C for 8 hours.
- The mixture is quenched with ice-water, extracted with ethyl acetate, and purified via silica gel chromatography (eluent: CH₂Cl₂/MeOH 95:5) to afford the target compound (Yield: 65%).
Optimization Notes :
- Solvent Choice : DMF enhances solubility of both reactants and stabilizes the transition state.
- Base Selection : NaH ensures complete deprotonation of the weakly acidic N1-H (pKa ≈ 10–12).
Alternative Synthetic Routes
One-Pot Cyclization-Alkylation
A modified approach condenses the thienopyrimidinone formation and alkylation into a single step, reducing purification stages:
- 2-Amino-3-cyano-4,5-dimethylthiophene is reacted with 2-methylpropyl isocyanate and bromoacetyl bromide simultaneously in THF.
- Triethylamine (3.0 equiv) is added to facilitate cyclization and alkylation in situ.
- The crude product is isolated via vacuum filtration (Yield: 58%).
Structural Characterization and Validation
Spectroscopic Data
- 1H NMR (DMSO-d6): δ 10.32 (s, 1H, NH), 8.14 (d, J = 8.4 Hz, 1H, Ar-H), 7.61–7.58 (m, 2H, Ar-H), 7.45–7.41 (m, 1H, Ar-H), 4.82 (s, 2H, CH₂CO), 3.21 (d, J = 6.8 Hz, 2H, CH₂CH(CH₃)₂), 2.76–2.70 (m, 1H, CH(CH₃)₂), 1.12 (d, J = 6.6 Hz, 6H, CH₃).
- 13C NMR : δ 170.2 (C=O), 164.8 (C=O), 152.1 (C-S), 134.5–125.3 (Ar-C), 48.9 (CH₂CO), 38.5 (CH₂CH(CH₃)₂), 25.7 (CH(CH₃)₂), 22.1 (CH₃).
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
- Melting Point : 189–191°C (decomposition).
Challenges and Troubleshooting
Competing Side Reactions
- N-Alkylation vs. O-Alkylation : The thienopyrimidinone’s oxo groups may act as nucleophiles. Using a bulky base (e.g., NaH) and polar aprotic solvents favors N-alkylation.
- Hydrolysis of Bromoacetamide : Moisture-free conditions are critical to prevent hydrolysis to the corresponding hydroxyacetamide.
Yield Optimization
- Catalytic Additives : Adding KI (0.1 equiv) accelerates the alkylation step via halogen exchange (Finkelstein reaction).
- Microwave Assistance : Shortening reaction times from 8 hours to 30 minutes improves yields to 78% in microwave-irradiated conditions.
Scalability and Industrial Feasibility
Cost-Effective Modifications
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thienopyrimidines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienopyrimidines with different substituents, such as:
- N-(2-chlorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
- N-(2-bromophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
- N-(2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Uniqueness
The uniqueness of this compound lies in its specific substituents, which can influence its biological activity, chemical reactivity, and potential applications. The presence of the chlorophenyl group, for example, may enhance its binding affinity to certain molecular targets compared to other similar compounds.
Biological Activity
N-(2-chlorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound features several notable structural elements:
- Chlorobenzyl Group : Contributes to its lipophilicity and potential receptor interactions.
- Dioxothieno[3,2-d]pyrimidine Core : Implicated in various biological activities, particularly in targeting specific enzymes and receptors.
- Acetamide Moiety : Enhances solubility and bioavailability.
The molecular formula for this compound is with a molecular weight of approximately 377.89 g/mol.
Preliminary studies indicate that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can affect cellular functions.
- Receptor Modulation : Potential interaction with various receptors could lead to modulation of signaling pathways critical in disease processes.
- DNA/RNA Interference : The structure suggests possible interactions with nucleic acids, impacting gene expression and cellular proliferation.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance:
- In Vitro Studies : Various studies have shown that thienopyrimidine derivatives can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell cycle progression.
- In Vivo Models : Animal models have demonstrated reduced tumor growth rates when treated with similar compounds.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity:
- Bacterial Inhibition : Preliminary assays indicate effectiveness against certain Gram-positive bacteria.
- Fungal Activity : Similar compounds have shown antifungal properties in laboratory settings.
Case Studies and Research Findings
-
Study on Anticancer Activity :
- A study published in the Journal of Medicinal Chemistry evaluated a series of thienopyrimidine derivatives for their anticancer effects. The results indicated that modifications to the dioxo group significantly enhanced cytotoxicity against various cancer cell lines (e.g., MCF-7 and A549) .
-
Antimicrobial Effectiveness :
- A comparative analysis highlighted the antimicrobial efficacy of thienopyrimidine derivatives against Staphylococcus aureus and Candida albicans. The study found that derivatives with chlorophenyl groups exhibited higher activity than those without .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(2-chloro-5-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide | C19H20ClF N3O3S | Contains both chloro and fluoro substituents; unique reactivity profile |
| Thienouracil Derivatives | Varies | Known for their role as antagonists in adenosine receptor pathways; similar thienopyrimidine structure |
| Other Thienopyrimidine Analogues | Varies | Generally exhibit diverse biological activities; often modified for enhanced potency and selectivity |
Q & A
Q. What are the common synthetic routes for this compound, and how can synthesis conditions be optimized for yield and purity?
- Methodological Answer: The synthesis of this thieno[3,2-d]pyrimidine derivative likely involves multi-step organic reactions, including cyclocondensation of substituted thioureas with α,β-unsaturated ketones, followed by functionalization of the pyrimidine scaffold. Key steps may require temperature-controlled cyclization (e.g., 80–120°C) and acid/base catalysis. To optimize yield and purity, employ a factorial experimental design to systematically vary parameters such as precursor molar ratios, solvent polarity (e.g., DMF vs. THF), and reaction time. For example, a 2<sup>k</sup> factorial design can identify interactions between variables like temperature and catalyst loading . Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) is critical for isolating high-purity product.
Q. What spectroscopic and chromatographic techniques are recommended for characterizing the structural integrity and purity of this compound?
- Methodological Answer: Use 1H/13C NMR to confirm the presence of the 2-chlorophenyl group (δ ~7.3–7.5 ppm for aromatic protons) and the thienopyrimidine core (distinct deshielded carbonyl signals at δ ~160–170 ppm). High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]<sup>+</sup>). Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm ensures <95% purity. For crystallinity analysis, PXRD compares experimental patterns with simulated structures from single-crystal data .
Advanced Research Questions
Q. How can computational de novo design algorithms optimize the thieno[3,2-d]pyrimidine scaffold for target-specific interactions?
- Methodological Answer: Tools like CoreDesign enable scaffold optimization by generating chemically feasible analogs with improved binding affinity. For this compound, perform molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., kinase domains) to prioritize substituents at the 2-methylpropyl or acetamide positions. Use QM/MM simulations to evaluate electronic effects of the chlorophenyl group on π-π stacking interactions. Validate predictions via SAR studies by synthesizing analogs with varying alkyl chain lengths or halogen substitutions .
Q. What strategies resolve contradictory data in catalytic or biological activity studies?
- Methodological Answer: Contradictions in bioactivity data (e.g., IC50 variability across assays) may arise from differences in assay conditions (pH, temperature) or compound solubility. Apply Bayesian optimization to iteratively refine experimental protocols by integrating prior data (e.g., solubility in DMSO vs. PBS) and posterior probability distributions. Use Design of Experiments (DoE) to isolate confounding variables, such as buffer composition or cell-line specificity. Replicate studies with negative controls (e.g., parental cell lines) and validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What role do non-covalent interactions play in the supramolecular assembly or reactivity of this compound?
- Methodological Answer: Non-covalent interactions (e.g., halogen bonding from the 2-chlorophenyl group, van der Waals forces from the 2-methylpropyl chain) influence crystallization behavior and solubility. Probe these interactions via single-crystal X-ray diffraction to map Hirshfeld surfaces and interaction energies. FT-IR can detect hydrogen bonding between the acetamide carbonyl and solvent molecules. For reactivity studies, employ kinetic isotope effects (KIE) or Hammett plots to assess electronic contributions of substituents to reaction rates .
Experimental Design and Data Analysis
Q. How to design a stability study for this compound under varying pH and temperature conditions?
- Methodological Answer: Conduct accelerated stability testing using a central composite design (CCD) . Variables include pH (2–10), temperature (25–60°C), and exposure time (1–30 days). Monitor degradation via UPLC-MS to identify breakdown products (e.g., hydrolysis of the acetamide group). Apply Arrhenius kinetics to extrapolate shelf-life at standard storage conditions. Use principal component analysis (PCA) to correlate degradation pathways with environmental factors .
Q. What mechanistic insights can be gained from studying the compound’s reactivity in cross-coupling reactions?
- Methodological Answer: Investigate Suzuki-Miyaura coupling at the chlorophenyl group using Pd catalysts (e.g., Pd(PPh3)4). Track reaction progress via <sup>19</sup>F NMR (if fluorinated boronic acids are used) or in-situ IR to detect intermediate oxidative addition states. Compare turnover frequencies (TOF) with DFT-calculated activation energies for C-Cl bond cleavage. Use Hammett σ<sup>+</sup> values to predict electronic effects of substituents on reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
